Cas no 74199-16-9 (cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene)

cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene 化学的及び物理的性質
名前と識別子
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- cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
- CIS-1,4,8,11-PERHYDROTETRAAZAPYRENE
- Cyclan glyoxal, cis-PTAP
- cis-Glyoxal-cyclam
- NSC358064
- Cyclam cis-glyoxal derivative
- D3561
- NS00120737
- SCHEMBL5529362
- 74199-16-9
- DTXSID901213083
- Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene
- 84607-93-2
- SCHEMBL5529364
- DTXSID50331058
- 1,4,8,11-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane
- 72738-47-7
- SCHEMBL5531778
- 1H,6H-3a,5a,8a,10a-Tetraazapyrene, decahydro-, trans-
- 1,4,8,11-tetraazatetracyclo[6.6.2.0?,??.0??,??]hexadecane
- NSC-358064
- CMHJBNKGPWROQM-UHFFFAOYSA-N
- 1,4,8,11-TETRAAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECANE
- (15S,16S)-1,4,8,11-TETRAAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECANE
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- MDL: MFCD04038934
- インチ: 1S/C12H22N4/c1-3-13-7-9-15-5-2-6-16-10-8-14(4-1)11(13)12(15)16/h11-12H,1-10H2
- InChIKey: CMHJBNKGPWROQM-UHFFFAOYSA-N
- ほほえんだ: N12C([H])([H])C([H])([H])C([H])([H])N3C([H])([H])C([H])([H])N4C([H])([H])C([H])([H])C([H])([H])N(C([H])([H])C1([H])[H])C4([H])C23[H]
計算された属性
- せいみつぶんしりょう: 222.18400
- どういたいしつりょう: 222.184
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 13
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.241
- ゆうかいてん: 80.0 to 84.0 deg-C
- ふってん: 357.241°C at 760 mmHg
- フラッシュポイント: 155.493°C
- 屈折率: 1.645
- PSA: 30.54000
- LogP: -0.38800
- かんど: Hygroscopic
- ようかいせい: 水に溶ける。
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364
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危険物標識:
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153722-100MG |
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene |
74199-16-9 | 98% | 100mg |
¥417.90 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263073-250 mg |
Cyclan glyoxal, cis-PTAP, |
74199-16-9 | 250MG |
¥1,053.00 | 2023-07-11 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3561-100mg |
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene |
74199-16-9 | 98.0%(GC) | 100mg |
¥445.0 | 2022-05-30 | |
1PlusChem | 1P003PGK-250mg |
Cis-Glyoxal-Cyclam |
74199-16-9 | 98% | 250mg |
$135.00 | 2025-02-20 | |
A2B Chem LLC | AB72164-50mg |
Cis-1,4,8,11-perhydrotetraazapyrene |
74199-16-9 | 98% | 50mg |
$73.00 | 2023-12-30 | |
Aaron | AR003POW-250mg |
Cis-Glyoxal-Cyclam |
74199-16-9 | 98% | 250mg |
$131.00 | 2025-01-22 | |
1PlusChem | 1P003PGK-50mg |
Cis-Glyoxal-Cyclam |
74199-16-9 | 98% | 50mg |
$64.00 | 2025-02-20 | |
1PlusChem | 1P003PGK-1g |
Cis-Glyoxal-Cyclam |
74199-16-9 | 98% | 1g |
$340.00 | 2025-02-20 | |
Apollo Scientific | OR10973-250mg |
cis-1,4,8,11-Perhydrotetraazapyrene |
74199-16-9 | 250mg |
£62.00 | 2023-09-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870488-10mg |
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene |
74199-16-9 | 98% | 10mg |
¥88.00 | 2022-10-10 |
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyreneに関する追加情報
Comprehensive Overview of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene (CAS No. 74199-16-9): Properties, Applications, and Research Insights
The compound cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene (CAS No. 74199-16-9) is a structurally complex heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique tetraazapyrene backbone, this compound exhibits remarkable potential in drug discovery, catalysis, and advanced material design. Its rigid polycyclic framework and nitrogen-rich architecture make it a valuable scaffold for modulating biological activity and electronic properties.
Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of nitrogen-doped polycyclic compounds like 74199-16-9. Researchers are particularly interested in its potential as a pharmacophore for targeting neurological disorders and inflammatory pathways. The compound's cis-configuration contributes to its stereospecific interactions with biological targets, a feature increasingly sought after in precision medicine development.
From a materials science perspective, the electron-deficient nature of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene makes it an intriguing candidate for organic electronics. Its potential applications in organic light-emitting diodes (OLEDs) and photovoltaic materials are currently under investigation, aligning with the global push toward sustainable energy solutions. The compound's ability to participate in charge-transfer complexes could address key challenges in device efficiency and stability.
Synthetic approaches to 74199-16-9 typically involve multi-step heterocyclization strategies, with recent literature emphasizing atom-economical methods and green chemistry principles. The development of catalytic asymmetric synthesis routes remains an active area of research, particularly for obtaining enantiomerically pure forms of this structurally complex molecule. These methodological advances respond to the pharmaceutical industry's growing demand for stereochemically defined building blocks.
The compound's physicochemical properties - including its solubility profile, thermal stability, and crystallinity - have become subjects of intensive study. Researchers are employing advanced techniques like single-crystal X-ray diffraction and solid-state NMR to elucidate its molecular packing and polymorphic behavior. Such investigations are crucial for formulation development and process optimization in pharmaceutical manufacturing.
In the context of drug discovery, cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene has shown promise as a privileged structure for designing kinase inhibitors and GPCR modulators. Its three-dimensional character addresses the pharmaceutical industry's need for sp3-rich scaffolds that can improve target selectivity and reduce off-target effects. Several research groups have reported derivatives with interesting blood-brain barrier permeability, sparking interest in central nervous system drug development.
The environmental fate and biodegradation pathways of 74199-16-9 are emerging as important research topics, reflecting the chemical industry's increased focus on sustainability metrics. Computational models predicting its ecotoxicological profile are being developed alongside experimental studies evaluating its environmental persistence. These efforts align with regulatory requirements for green chemistry innovation and benign-by-design principles.
Analytical method development for cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene represents another active research frontier. Advanced chromatographic techniques coupled with high-resolution mass spectrometry are being optimized to address challenges in impurity profiling and stability testing. These methodologies are critical for ensuring quality control in both research and potential industrial applications of this compound.
Looking forward, the scientific community anticipates expanded applications of 74199-16-9 in supramolecular chemistry and molecular recognition systems. Its ability to participate in hydrogen-bonding networks and cation-π interactions makes it a compelling candidate for designing functional materials with tailored properties. The integration of machine learning approaches in studying its structure-activity relationships may accelerate discovery timelines across multiple disciplines.
As research continues to unravel the full potential of cis-Decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene, its role in addressing contemporary scientific challenges - from precision medicine to energy storage solutions - appears increasingly significant. The compound exemplifies how fundamental advances in heterocyclic chemistry can drive innovation across diverse technological domains.
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